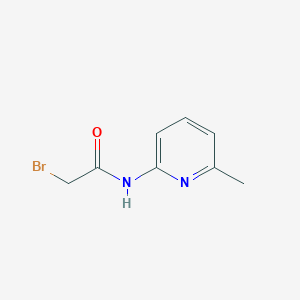

2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide

CAS No.: 349121-05-7

Cat. No.: VC2011804

Molecular Formula: C8H9BrN2O

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 349121-05-7 |

|---|---|

| Molecular Formula | C8H9BrN2O |

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | 2-bromo-N-(6-methylpyridin-2-yl)acetamide |

| Standard InChI | InChI=1S/C8H9BrN2O/c1-6-3-2-4-7(10-6)11-8(12)5-9/h2-4H,5H2,1H3,(H,10,11,12) |

| Standard InChI Key | MUPNOGQYWBUGKX-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC=C1)NC(=O)CBr |

| Canonical SMILES | CC1=NC(=CC=C1)NC(=O)CBr |

Introduction

Physical and Chemical Properties

2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide is characterized by its distinct molecular structure featuring a bromine-substituted acetamide group attached to a methylated pyridine ring. The compound's key physical and chemical properties are summarized in Table 1.

| Property | Value |

|---|---|

| CAS Number | 349121-05-7 |

| Molecular Formula | C₈H₉BrN₂O |

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | 2-bromo-N-(6-methylpyridin-2-yl)acetamide |

| Standard InChI | InChI=1S/C8H9BrN2O/c1-6-3-2-4-7(10-6)11-8(12)5-9/h2-4H,5H2,1H3,(H,10,11,12) |

| Standard InChIKey | MUPNOGQYWBUGKX-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC=C1)NC(=O)CBr |

| Appearance | Solid |

| Hazard Classification | Class 8 (Corrosive) |

The compound contains an amide linkage connecting the bromo-acetyl group to the amino-substituted pyridine ring. The presence of the bromine atom confers distinct reactivity patterns, making it valuable for various synthetic applications .

Synthesis Methods

Classical Synthetic Routes

The synthesis of 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide typically involves the reaction between 6-methylpyridin-2-ylamine and bromoacetyl chloride or bromoacetic anhydride in the presence of a suitable base. This approach represents one of the most straightforward methods for obtaining the target compound with good yields.

An alternative synthetic pathway involves the following reaction sequence:

-

Preparation of N-(6-methyl-pyridin-2-yl)-acetamide

-

Subsequent bromination using bromine or other brominating agents

-

Purification to obtain the desired product

Modern Synthetic Approaches

Recent advancements in synthetic methodologies have introduced more efficient approaches for preparing 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide. One such method involves the palladium-catalyzed cross-coupling reactions, which allow for more controlled reaction conditions and improved yields .

The experimental procedure documented in relevant literature describes a one-pot synthesis:

-

To a stirred solution of α-bromoketone (0.3 mmol, 1.0 equivalent) and 2-aminopyridine derivative (0.45 mmol, 1.5 equivalents) in an appropriate solvent

-

Addition of a suitable oxidant like tert-butyl hydroperoxide (TBHP) (1.2 mmol, 4 equivalents)

-

Refluxing the mixture at an optimal temperature (typically 90-100°C)

Chemical Reactivity

Nucleophilic Substitution Reactions

2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide undergoes various chemical transformations, with nucleophilic substitution reactions being particularly prominent. The bromine atom serves as an excellent leaving group, allowing for its replacement by various nucleophiles such as:

-

Amines: Forming secondary or tertiary amino derivatives

-

Thiols: Producing sulfur-containing analogs

-

Alkoxides: Generating ether derivatives

These substitution reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine in a backside approach.

Oxidation and Reduction Reactions

The compound can participate in both oxidation and reduction reactions:

-

Oxidation: Formation of corresponding N-oxides or other oxidized derivatives

-

Reduction: Conversion of the acetamide group to corresponding amines or other reduced products

These transformations expand the utility of 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide as a versatile building block in organic synthesis.

Applications in Organic Synthesis

Building Block in Complex Molecule Synthesis

2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide serves as a valuable building block in the synthesis of more complex organic molecules. Its reactivity pattern, particularly the presence of the reactive bromine atom, makes it an ideal precursor for introducing the acetamide-pyridine moiety into larger molecular frameworks.

Heterocyclic Chemistry

One of the most significant applications of this compound is in heterocyclic chemistry. When treated with appropriate reagents, it can form various heterocyclic systems, including:

-

Imidazo[1,2-a]pyridines: Through cyclization reactions

-

Thiazole derivatives: Via reactions with sulfur-containing compounds

-

Pyrazole analogs: Through reactions with hydrazine derivatives

For example, the synthesis of 3-bromo-imidazo[1,2-α]pyridines has been documented using 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide as the starting material .

Medicinal Chemistry Applications

In medicinal chemistry, 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide serves as an intermediate in the synthesis of potential therapeutic agents. The pyridine scaffold is a privileged structure in pharmaceutical research, and the compound's reactivity allows for diverse structural modifications to optimize biological activities .

Research Findings

Synthetic Methodology Development

Recent research has focused on developing efficient methods for synthesizing pyridine-based derivatives using 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide as a key intermediate. These studies have explored various catalytic systems and reaction conditions to improve yields and selectivity .

For instance, researchers have investigated chemodivergent synthesis approaches to obtain either N-(pyridin-2-yl)amides or 3-bromo-imidazo[1,2-α]pyridines from similar starting materials, demonstrating the versatility of bromoacetamide derivatives in heterocyclic synthesis .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide and its analogs have provided valuable insights into the impact of structural modifications on biological activities. These studies have helped identify optimal substitution patterns for enhancing specific biological properties .

Comparison with Similar Compounds

2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide belongs to a family of halogenated acetamide derivatives with various applications in organic synthesis. Table 2 presents a comparison with structurally related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide | 349121-05-7 | C₈H₉BrN₂O | 229.07 | Reference compound |

| 2-Chloro-N-(6-methylpyridin-2-yl)acetamide | 128729-46-4 | C₈H₉ClN₂O | 184.62 | Contains chlorine instead of bromine |

| 2-Bromo-N-methylacetamide | 34680-81-4 | C₃H₆BrNO | 152.00 | Lacks pyridine ring |

| 2-Bromo-6-(bromomethyl)pyridine | 83004-10-8 | C₆H₅Br₂N | 250.92 | Contains two bromine atoms, lacks acetamide group |

| N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide | 342653-90-1 | C₁₃H₁₃N₃O | 227.26 | Contains additional pyridine ring, lacks bromine |

The comparison reveals that 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide offers a unique combination of structural features that contribute to its specific reactivity profile and applications .

Reactivity Differences

The presence of the bromine atom in 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide confers higher reactivity in nucleophilic substitution reactions compared to its chloro analog. The bromine atom is a better leaving group, resulting in faster reaction rates under similar conditions .

Structural Attributes

The 6-methyl-pyridin-2-yl moiety imparts distinct electronic and steric properties to the compound, influencing its reactivity patterns and binding interactions. This structural feature contributes to the compound's utility in various applications, particularly in medicinal chemistry and synthetic methodology development.

| Safety Parameter | Information |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H302, H312, H315, H318, H332, H335 (Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye damage, Harmful if inhaled, May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, P501 |

| UN Number | 3261 |

| Packing Group | III |

Proper handling precautions include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume